Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Medicinal Chemistry:

The presence of an amino group and a sulfonamide group in the molecule indicates its potential for exploring its biological activity and drug discovery []. The sulfonamide group is a common pharmacophore found in various drugs, including diuretics, antimicrobials, and anticonvulsants []. Further research is needed to determine if this specific compound possesses any specific therapeutic properties.

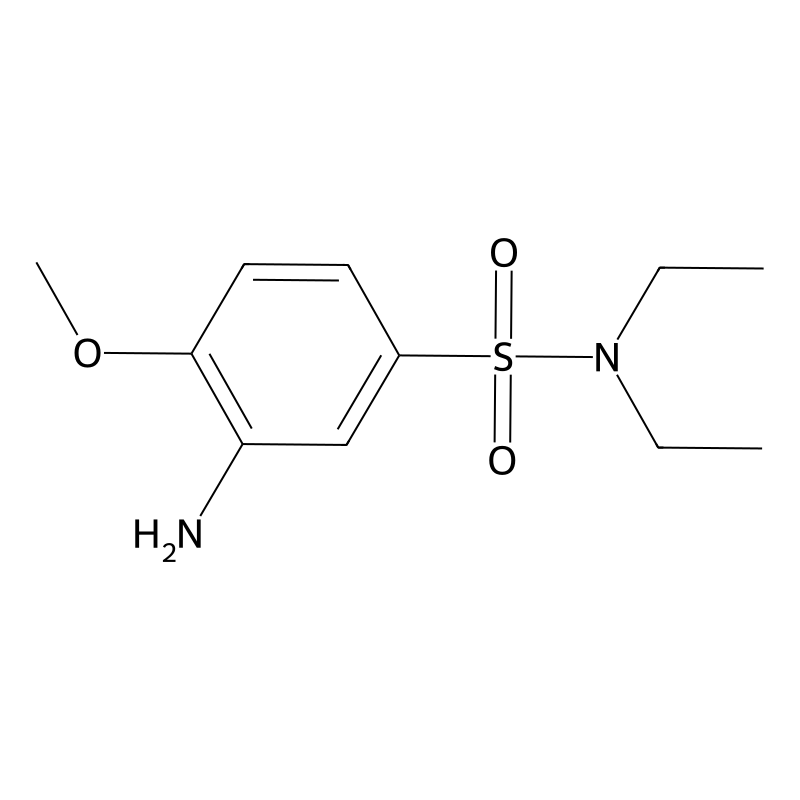

Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is an organic compound with the molecular formula C₁₁H₁₈N₂O₃S and a molecular weight of 258.34 g/mol. This compound features a benzenesulfonamide structure, characterized by a sulfonamide functional group (-SO₂NH₂) attached to a benzene ring that also contains an amino group (-NH₂) and a methoxy group (-OCH₃) at specific positions. The presence of diethyl substituents enhances its solubility and reactivity, making it suitable for various chemical applications .

The chemical reactivity of benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- can be attributed to its functional groups. It can participate in several reactions, including:

- Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack, making it reactive towards electrophiles.

- Reduction Reactions: The amino group can be reduced to form various derivatives, depending on the reducing agent used.

- Acylation: The amino group can react with acyl chlorides to form amides.

These reactions are significant in synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .

Benzenesulfonamide derivatives are known for their diverse biological activities. Specifically, compounds similar to benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- have shown:

- Antimicrobial Properties: They exhibit activity against various bacteria and fungi.

- Inhibitory Effects: Certain derivatives act as inhibitors of carbonic anhydrase, an enzyme critical in regulating pH and fluid balance in biological systems.

- Potential Anticancer Activity: Some studies suggest that these compounds may inhibit tumor growth through various mechanisms.

The biological activity often correlates with the structural modifications made to the sulfonamide core .

The synthesis of benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- typically involves several steps:

- Starting Material Preparation: Begin with 3-nitro-4-methoxybenzoic acid.

- Formation of Benzanilide: React the starting material with aniline under specific conditions to yield 3-nitro-4-methoxybenzanilide.

- Reduction Step: Reduce the nitro group to an amino group using agents like iron or hydrazine hydrate.

- Final Product Formation: Isolate and purify the final compound through recrystallization or chromatography.

This method is noted for its high yield and potential for industrial application due to its environmentally friendly approach .

Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- has several applications:

- Pharmaceuticals: Used as a precursor in the synthesis of drugs due to its biological activity.

- Agricultural Chemicals: Potential use in developing pesticides or herbicides.

- Analytical Chemistry: Employed in chromatography for separating various compounds due to its unique properties.

These applications highlight the compound's versatility across different fields .

Research into the interactions of benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- with biological targets has been extensive:

- Enzyme Inhibition Studies: Investigations have shown its potential as a carbonic anhydrase inhibitor, which could have therapeutic implications in treating conditions like glaucoma and edema.

- Binding Affinity Assessments: Studies measuring binding affinities to various receptors indicate that structural modifications can significantly enhance or diminish activity.

These interaction studies are crucial for understanding how modifications affect efficacy and safety profiles .

Several compounds share structural similarities with benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Amino-N,N-dimethylbenzenesulfonamide | C₁₁H₁₈N₂O₂S | 0.71 |

| 3-Amino-4-hydroxy-N-methylbenzenesulfonamide | C₁₁H₁₈N₂O₂S | 0.76 |

| Diethyl 4-aminophenylsulfonylcarbonimidodithioate | C₁₄H₁₈N₂O₂S₂ | 0.75 |

| 1-(2-Aminophenyl)sulfonylpiperidine | C₁₃H₁₈N₂O₂S | 0.71 |

These compounds exhibit varying degrees of biological activity and chemical properties, highlighting the uniqueness of benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-, particularly due to its specific substituents that enhance solubility and reactivity .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard